molecular formula C11H17NO5S B15127410 4-Aminotetrahydrofuran-3-ol 4-methylbenzenesulfonate

4-Aminotetrahydrofuran-3-ol 4-methylbenzenesulfonate

Cat. No.: B15127410
M. Wt: 275.32 g/mol
InChI Key: PNRWCDHUVJIBPS-UHFFFAOYSA-N
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Description

4-Aminotetrahydrofuran-3-ol 4-methylbenzenesulfonate is a chemical compound with the molecular formula C4H9NO2 It is a derivative of tetrahydrofuran, a heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminotetrahydrofuran-3-ol 4-methylbenzenesulfonate typically involves the reaction of 4-Aminotetrahydrofuran-3-ol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Aminotetrahydrofuran-3-ol 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

4-Aminotetrahydrofuran-3-ol 4-methylbenzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Aminotetrahydrofuran-3-ol 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The compound can also participate in nucleophilic substitution reactions, modifying the structure and function of target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Aminotetrahydrofuran-3-ol: A closely related compound with similar chemical properties.

    Tetrahydrofuran: The parent compound, which is a widely used solvent in organic chemistry.

    4-Methylbenzenesulfonyl Chloride: A reagent used in the synthesis of 4-Aminotetrahydrofuran-3-ol 4-methylbenzenesulfonate.

Uniqueness

This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C11H17NO5S

Molecular Weight

275.32 g/mol

IUPAC Name

4-aminooxolan-3-ol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C4H9NO2/c1-6-2-4-7(5-3-6)11(8,9)10;5-3-1-7-2-4(3)6/h2-5H,1H3,(H,8,9,10);3-4,6H,1-2,5H2

InChI Key

PNRWCDHUVJIBPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(C(CO1)O)N

Origin of Product

United States

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